

Addressing segregation issues in Al-Ni alloy casting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium-nickel

Cat. No.: B105184

[Get Quote](#)

Technical Support Center: Al-Ni Alloy Casting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common segregation issues encountered during the casting of Aluminum-Nickel (Al-Ni) alloys. It is intended for researchers, scientists, and professionals working in materials science and drug development who utilize Al-Ni alloys in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your Al-Ni alloy casting experiments.

Problem: Significant compositional variation observed across the ingot.

Possible Cause: Macrosegregation, the large-scale, non-uniform distribution of alloying elements, is likely occurring during solidification. This can be driven by several factors including thermal gradients, solidification shrinkage, and density differences between the solid and liquid phases.

Troubleshooting Steps:

- Control Cooling Rate: The rate of cooling has a significant impact on segregation. Slower cooling rates generally lead to more pronounced segregation.[\[1\]](#)

- Recommendation: Increase the cooling rate by using a more conductive mold material or by employing external cooling methods. However, be aware that very rapid cooling can introduce other defects like cracking.
- Optimize Casting Parameters:
 - Pouring Temperature: Reduce the superheat (the temperature of the molten metal above its melting point) to minimize the time the alloy spends in the mushy zone, where segregation primarily occurs.
 - Casting Speed: In continuous or semi-continuous casting, a slower casting speed can sometimes reduce segregation by promoting a more planar solidification front.[\[2\]](#)
- Induce Melt Convection:
 - Mechanical or Electromagnetic Stirring: Introducing controlled stirring in the melt can help to homogenize the liquid phase and reduce the buildup of solute-rich liquid at the solidification front.

Problem: Microscopic compositional differences are observed within the dendritic structure.

Possible Cause: Microsegregation occurs on the scale of the dendrite arms due to the partitioning of nickel into the liquid phase during solidification. The first solid to form is lower in nickel, and the last liquid to solidify, in the interdendritic regions, is enriched in nickel.

Troubleshooting Steps:

- Increase Cooling Rate: A higher cooling rate refines the dendritic structure, reducing the distance over which segregation occurs (dendrite arm spacing). This makes subsequent homogenization more effective.
- Perform Homogenization Heat Treatment: This is the most effective method to reduce microsegregation. By heating the cast alloy to a high temperature (below the solidus temperature) and holding it for a prolonged period, diffusion can occur, leading to a more uniform distribution of nickel.[\[3\]](#) Refer to the Homogenization Parameters for Al-Ni Alloys table for recommended starting parameters.

Frequently Asked Questions (FAQs)

Q1: What is segregation in Al-Ni alloy casting?

A1: Segregation in Al-Ni alloy casting is the non-uniform distribution of nickel within the aluminum matrix that arises during solidification. This occurs because the solid and liquid phases have different compositions at a given temperature, as dictated by the Al-Ni phase diagram.^{[4][5][6]} There are two main types:

- Macrosegregation: Compositional variation over a large scale within the casting (e.g., from the center to the surface).
- Microsegregation: Compositional variation on a microscopic scale, typically between dendrite cores and the interdendritic regions.

Q2: What are the common defects associated with segregation in Al-Ni alloys?

A2: Segregation can lead to a variety of defects, including:

- Inconsistent Mechanical Properties: Regions with higher nickel concentration will have different mechanical properties (e.g., hardness, strength) than regions with lower nickel concentration.
- Reduced Corrosion Resistance: Compositional heterogeneity can create localized galvanic cells, leading to preferential corrosion.
- Formation of Undesirable Intermetallic Compounds: Severe segregation can lead to the formation of brittle intermetallic phases, such as Al₃Ni, in the interdendritic regions, which can negatively impact the alloy's ductility and toughness.^[7]
- Hot Tearing: The presence of a solute-rich liquid film in the final stages of solidification can reduce the material's strength and make it susceptible to cracking under thermal stresses.

Q3: How can I analyze the extent of segregation in my Al-Ni casting?

A3: Several analytical techniques can be used to quantify segregation:

- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This is a powerful technique for mapping the elemental distribution and obtaining quantitative compositional data at a microscopic level.[8]
- Electron Probe Microanalysis (EPMA): EPMA provides highly accurate quantitative compositional analysis with high spatial resolution.
- X-ray Fluorescence (XRF): XRF can be used for bulk compositional analysis and, with micro-beam capabilities, can also map elemental distributions.[9]
- Metallography: This involves polishing and etching the sample to reveal the microstructure. Different phases and segregated regions will have different appearances under an optical or electron microscope.[10][11]

Q4: What is homogenization and how does it reduce segregation?

A4: Homogenization is a heat treatment process that reduces segregation by promoting diffusion of alloying elements within the solid state.[3] The cast alloy is heated to a temperature below its solidus temperature and held for a specific duration, allowing the nickel atoms to move from regions of high concentration (interdendritic areas) to regions of low concentration (dendritic cores), resulting in a more uniform composition.

Data Presentation

Table 1: Effect of Cooling Rate on Nickel Segregation (Qualitative)

Cooling Rate	Dendrite Arm Spacing (DAS)	Degree of Microsegregation	Risk of Macrosegregation
Slow	Large	High	High
Moderate	Medium	Moderate	Moderate
Fast	Small	Low	Can increase in some cases (inverse segregation)[2]

Note: Quantitative data for specific Al-Ni alloys is highly dependent on the exact composition and casting conditions and is not widely available in a generalized format. The trend is that a finer microstructure (smaller DAS) resulting from a higher cooling rate generally leads to less severe microsegregation.[12]

Table 2: Homogenization Parameters for Al-Ni Alloys

Alloy Composition (wt% Ni)	Temperature Range (°C)	Soaking Time (hours)	Expected Outcome
Al - 3% Ni	500 - 550	8 - 24	Dissolution of Al_3Ni eutectic and homogenization of Ni.
Al - 5% Ni	520 - 580	12 - 36	Significant reduction of interdendritic Al_3Ni and Ni concentration gradients.
General Al-Ni Alloys	~90% of the solidus temperature	10 - 48+	Reduction of microsegregation. The exact time depends on the dendrite arm spacing.[3][13]

Note: These are starting parameters and should be optimized for your specific alloy and as-cast condition. It is crucial to stay below the solidus temperature to avoid incipient melting.[13] A two-step homogenization process may also be beneficial.[14]

Experimental Protocols

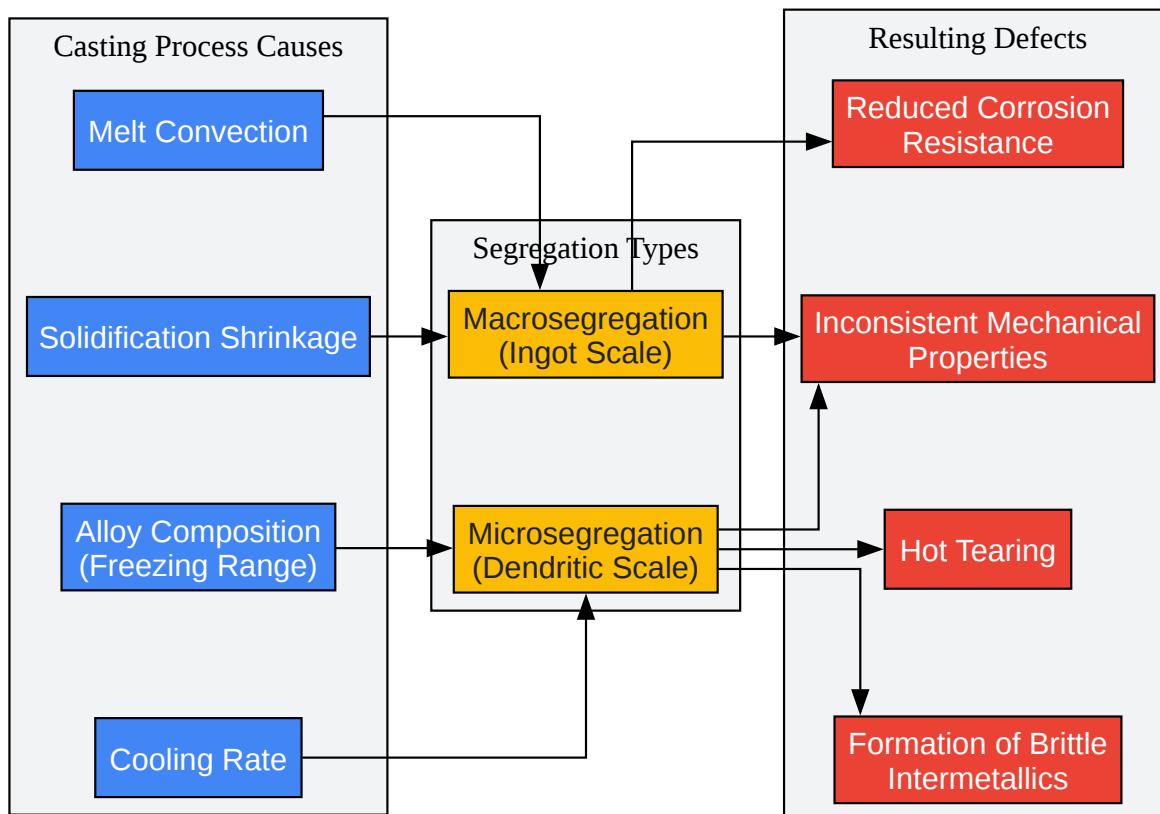
Protocol 1: Metallographic Sample Preparation for Al-Ni Alloys

This protocol outlines the steps for preparing Al-Ni alloy samples for microstructural analysis.

- Sectioning:

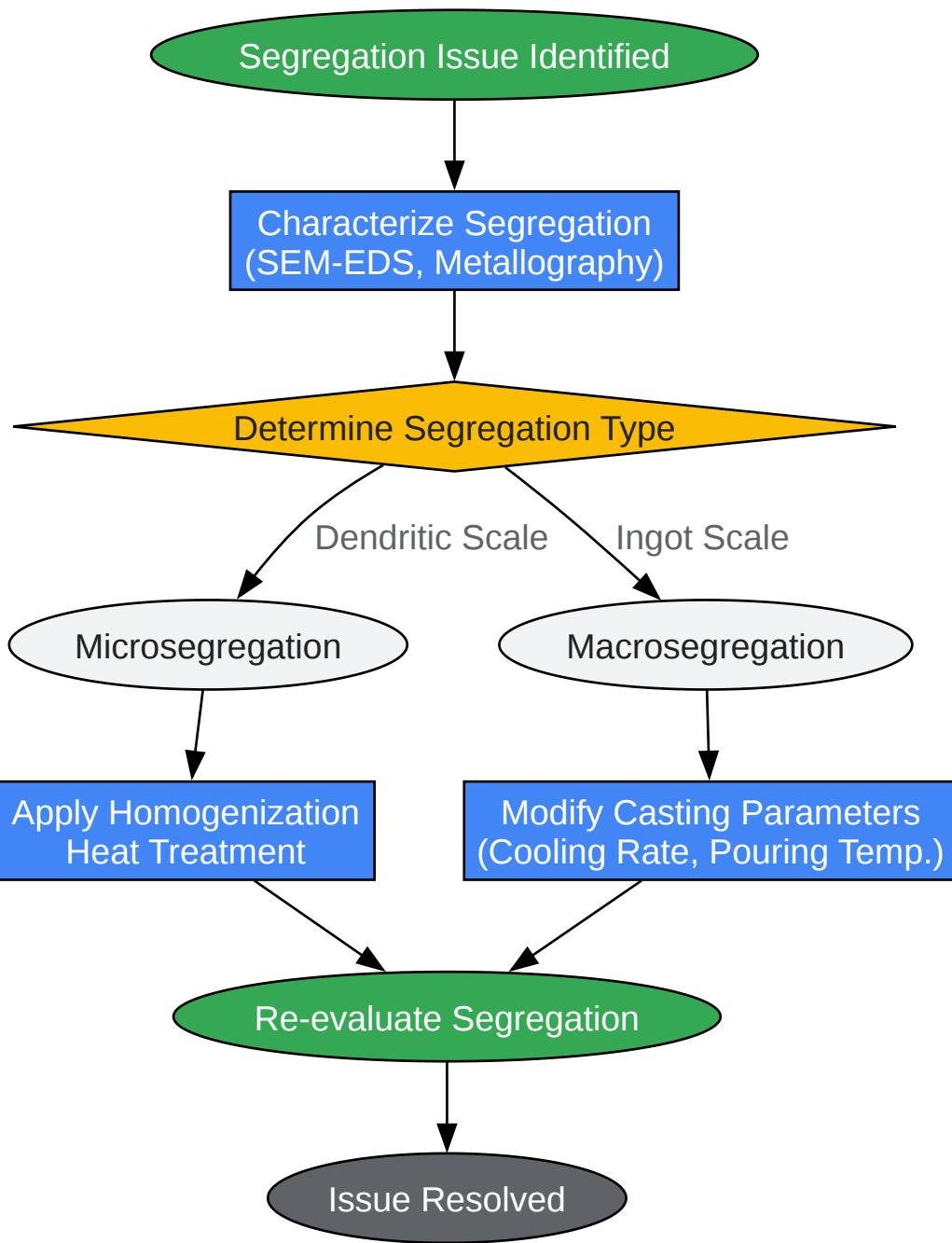
- Use a low-speed diamond saw or an abrasive cut-off wheel designed for non-ferrous metals.
- Ensure adequate cooling with a water-based lubricant to prevent overheating and microstructural changes.[\[10\]](#)[\[15\]](#)
- Mounting:
 - For ease of handling, mount the specimen in a polymer resin.
 - Cold mounting with epoxy is preferred to avoid any thermal effects on the microstructure. [\[16\]](#) If hot mounting is used, ensure the temperature remains below any critical transformation temperatures for the alloy.
- Grinding:
 - Start with a coarse grit (e.g., 240 or 320 grit) silicon carbide (SiC) paper to planarize the surface.
 - Proceed with progressively finer SiC papers (e.g., 400, 600, 800, 1200 grit).
 - Use water as a lubricant and apply light to moderate pressure.[\[15\]](#)[\[16\]](#)
 - Rotate the sample 90 degrees between each grinding step to ensure removal of scratches from the previous step.
- Polishing:
 - Rough Polishing: Use a 6 μm and then a 1 μm diamond suspension on a polishing cloth.
 - Final Polishing: Use a 0.05 μm colloidal silica or alumina suspension on a soft, napped cloth to achieve a mirror-like finish.
- Etching:
 - Etching reveals the microstructure by selectively corroding different phases.
 - Common Etchants for Al-Ni Alloys:

- Keller's Reagent: (95 ml H₂O, 2.5 ml HNO₃, 1.5 ml HCl, 1.0 ml HF). Immerse or swab for a few seconds.
- 0.5% HF Solution: (0.5 ml HF in 99.5 ml H₂O). Immerse for 10-20 seconds.
 - Always handle etchants with appropriate personal protective equipment in a fume hood.
 - After etching, immediately rinse the sample with water, then alcohol, and dry with a stream of warm air.


Protocol 2: Quantitative Analysis of Segregation using SEM-EDS

This protocol provides a general workflow for quantifying nickel segregation in Al-Ni alloys using SEM-EDS.

- Sample Preparation:
 - Prepare a metallographic sample as described in Protocol 1. The surface must be flat, highly polished, and clean for accurate quantitative analysis.
 - Ensure the sample is properly grounded to the SEM stage to prevent charging. Carbon coating may be necessary if the sample is not sufficiently conductive.
- SEM Setup:
 - Accelerating Voltage: Use an accelerating voltage that is sufficient to excite the Ni K α X-ray line (approximately 20 kV is a common choice).
 - Beam Current: Adjust the beam current to achieve a dead time of 20-40% on the EDS detector for a good balance between count rate and accuracy.
 - Working Distance: Use a consistent and calibrated working distance.
- EDS Analysis:
 - Qualitative Analysis: First, acquire a full spectrum to identify all elements present in the sample.


- Quantitative Analysis:
 - Point Analysis: Collect spectra from the center of dendrite cores and in the interdendritic regions to determine the minimum and maximum Ni concentrations.
 - Line Scans: Perform line scans across several dendrite arms to visualize the concentration profile of Ni.
 - Mapping: Acquire elemental maps to visualize the spatial distribution of Ni and other alloying elements.
- Calibration: For accurate quantification, use a standard with a known Ni concentration (e.g., a certified Al-Ni alloy standard or pure Ni).[\[17\]](#)
- Data Processing:
 - Use the EDS software to perform matrix corrections (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities to elemental weight percentages.
 - Calculate the segregation ratio (k') by dividing the maximum concentration of Ni (in the interdendritic region) by the minimum concentration (in the dendrite core).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Causes and effects of segregation in Al-Ni alloy casting.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for addressing segregation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. llfurnace.com [llfurnace.com]
- 4. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. espace2.etsmtl.ca [espace2.etsmtl.ca]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Element Distribution and Quantitative Segregation Degree of Nickel-based Superalloy Ingot [at-spectrosc.com]
- 10. How to Prepare Metallographic Samples – Complete Step-by-Step Guide (With Expert Tips) - Metkon [metkon.com]
- 11. Aluminum metallography - Sample preparation | QATM [qatm.com]
- 12. researchgate.net [researchgate.net]
- 13. Homogenization heat treatment influence on microstructure evolution and mechanical properties for an alloy used in lightweight aerospace applications | Thermal Processing Magazine [thermalprocessing.com]
- 14. Homogenization of 7075 and 7049 Aluminium Alloys Intended for Extrusion Welding [mdpi.com]
- 15. Aluminum Specimen Preparation | PACE Technologies Metallographic Guide [metallographic.com]
- 16. metalgraphy.org [metalgraphy.org]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- To cite this document: BenchChem. [Addressing segregation issues in Al-Ni alloy casting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105184#addressing-segregation-issues-in-al-ni-alloy-casting>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com